![molecular formula C19H23NO5 B5530964 ethyl 5-methyl-4-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5530964.png)
ethyl 5-methyl-4-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-2-furoate
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules similar to "ethyl 5-methyl-4-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-2-furoate" often involves multi-step chemical reactions, employing various catalysts and reagents to construct the molecule in a stepwise manner. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, a molecule with a similarly complex structure, was achieved through reactions involving carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, followed by characterization using spectroscopic and theoretical studies (İ. Koca et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of complex organic compounds is crucial for understanding their chemical behavior and properties. Spectroscopic methods such as IR, Raman, NMR, and X-ray diffraction are commonly used for this purpose. For example, the above-mentioned compound's molecular structure was analyzed using a combination of these techniques, providing insights into its vibrational frequencies, geometric parameters, and molecular orbitals, which are essential for predicting the molecule's reactivity and interactions with other molecules (İ. Koca et al., 2014).
Chemical Reactions and Properties
The reactivity of a molecule like "ethyl 5-methyl-4-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-2-furoate" can be explored through its participation in various chemical reactions, including cyclization, rearrangement, and ring expansion under reductive conditions. Such reactions not only reveal the molecule's chemical properties but also its potential as a precursor for synthesizing novel compounds with interesting activities (Weiming Luo et al., 2005).
Physical Properties Analysis
The physical properties of complex organic molecules, such as solubility, melting point, and crystalline structure, are determined through experimental studies. These properties are influenced by the molecule's molecular structure and play a crucial role in its application in various fields. For instance, the study of ethyl 4-(2-(benzofuran-2-yl)-4-substituted-1,4,5,6,7,8-hexahydroquinolin-1-yl)-benzoate revealed significant inhibitory effect against HepG-2 cells, highlighting the importance of physical properties in the biological activity of chemical compounds (Eman M. Mohi El-Deen et al., 2016).
Chemical Properties Analysis
The chemical properties of molecules like "ethyl 5-methyl-4-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-2-furoate" include reactivity, stability, and interactions with other molecules. These properties are crucial for their potential applications in chemical synthesis, materials science, and pharmaceuticals. The molecule's reactivity with secondary amines, leading to various products, illustrates the diverse chemical behavior that can be leveraged for synthesizing new compounds with desired properties (Anastasia Vasileva et al., 2018).
properties
IUPAC Name |
ethyl 5-methyl-4-[[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carbonyl)amino]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-4-23-19(22)16-9-13(11(2)24-16)10-20-18(21)17-12(3)25-15-8-6-5-7-14(15)17/h9H,4-8,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRHAPBOCSQXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(O1)C)CNC(=O)C2=C(OC3=C2CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-{[(2-methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid ethyl ester |
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